molecular formula C25H28N4O3S B2916239 1-(4-methylbenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-3-carboxamide CAS No. 1209187-47-2

1-(4-methylbenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-3-carboxamide

Cat. No.: B2916239
CAS No.: 1209187-47-2
M. Wt: 464.58
InChI Key: OCYUPBKROBRWMO-UHFFFAOYSA-N
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Description

1-(4-methylbenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a pyrazole ring fused with a cyclopentane ring and a piperidine moiety, makes it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-(4-methylbenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-3-carboxamide involves multiple steps. One common synthetic route starts with the preparation of the pyrazole ring, which is then fused with a cyclopentane ring. The piperidine moiety is introduced through a series of nucleophilic substitution reactions. The final step involves the sulfonylation of the compound with 4-methylbenzenesulfonyl chloride under basic conditions .

Chemical Reactions Analysis

1-(4-methylbenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-methylbenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-methylbenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

1-(4-methylbenzenesulfonyl)-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-3-carboxamide can be compared with other pyrazole derivatives, such as:

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3S/c1-18-12-14-21(15-13-18)33(31,32)28-16-6-7-19(17-28)25(30)26-24-22-10-5-11-23(22)27-29(24)20-8-3-2-4-9-20/h2-4,8-9,12-15,19H,5-7,10-11,16-17H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYUPBKROBRWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=C4CCCC4=NN3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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